molecular formula C13H19NO2S B10840169 1-Benzene sulfonyl-cis-2,6-dimethyl piperidine

1-Benzene sulfonyl-cis-2,6-dimethyl piperidine

Cat. No.: B10840169
M. Wt: 253.36 g/mol
InChI Key: JINDARNDFYFWDT-TXEJJXNPSA-N
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Description

1-Benzene sulfonyl-cis-2,6-dimethyl piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzene sulfonyl-cis-2,6-dimethyl piperidine typically involves the reaction of piperidine with benzene sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzene sulfonyl-cis-2,6-dimethyl piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzene sulfonyl-cis-2,6-dimethyl piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 1-benzene sulfonyl-cis-2,6-dimethyl piperidine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness: 1-Benzene sulfonyl-cis-2,6-dimethyl piperidine is unique due to the presence of the benzene sulfonyl group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s ability to participate in various chemical reactions and increases its potential biological activity compared to other piperidine derivatives .

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

(2S,6R)-1-(benzenesulfonyl)-2,6-dimethylpiperidine

InChI

InChI=1S/C13H19NO2S/c1-11-7-6-8-12(2)14(11)17(15,16)13-9-4-3-5-10-13/h3-5,9-12H,6-8H2,1-2H3/t11-,12+

InChI Key

JINDARNDFYFWDT-TXEJJXNPSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1S(=O)(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

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